molecular formula C13H12ClNO2S B1395234 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 113264-49-6

2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No. B1395234
CAS RN: 113264-49-6
M. Wt: 281.76 g/mol
InChI Key: NYVSAPPGVDSYCG-UHFFFAOYSA-N
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Description

The compound is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be influenced by the functional groups present in the compound .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Derivatives : The compound has been utilized as a starting point or intermediate in the synthesis of various chemical derivatives. For instance, research on thiazolecarboxylic acid derivatives has led to the development of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives through acylation and methylation processes, highlighting the versatility of thiazole compounds in chemical synthesis (Dovlatyan et al., 2004).
  • Spectroscopic and Structural Studies : The structural and spectroscopic properties of similar compounds have been characterized using techniques such as X-ray diffraction, IR, 1H NMR, and 13C NMR. These studies provide detailed insights into the molecular structure and bonding characteristics of thiazole derivatives, contributing to a better understanding of their chemical behavior (Şahin et al., 2014).

Potential Pharmacological Activities

  • Antimicrobial Activity : Research on thiazole derivatives has shown that they possess moderate to good antimicrobial activity. The synthesis of new thiazole derivatives and their subsequent screening for antibacterial activity demonstrate the potential of these compounds in developing new antimicrobial agents (Babu et al., 2016).
  • Antihypertensive Activity : Certain thiazole derivatives have been synthesized and evaluated for their antihypertensive activity in rats. This research suggests the potential therapeutic applications of these compounds in managing hypertension (Santilli & Morris, 1979).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many drugs containing a thiazole ring act by inhibiting certain enzymes or interacting with protein receptors .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological effects. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions in the study of thiazole derivatives are likely to involve the development of new synthetic methods and the discovery of novel biological activities .

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)18-12(15-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVSAPPGVDSYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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